

# An In-depth Technical Guide to the Chemical Properties of Formamide-15N

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## Compound of Interest

Compound Name: Formamide-15N

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## Introduction

**Formamide-15N** ( $\text{H}^{15}\text{CONH}_2$ ) is the isotopically labeled form of formamide, where the common  $^{14}\text{N}$  atom is replaced by the stable isotope  $^{15}\text{N}$ . This seemingly subtle change imparts a unique nuclear property to the molecule, making it an invaluable tool in a wide range of scientific disciplines, particularly in fields that utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural and dynamic studies of molecules. Its application extends to the synthesis of  $^{15}\text{N}$ -labeled biomolecules, such as peptides, proteins, and nucleic acids, which are crucial for detailed structural elucidation and for tracking metabolic pathways. This guide provides a comprehensive overview of the chemical properties of **Formamide-15N**, detailed experimental protocols for its characterization and use, and a visualization of a key reaction in which it participates.

## Core Chemical and Physical Properties

The fundamental chemical and physical properties of **Formamide-15N** are nearly identical to those of its unlabeled counterpart, with the primary difference being its molecular weight.

Table 1: Physical and Chemical Properties of **Formamide-15N**

Property	Value	Reference(s)
Chemical Formula	H <sup>15</sup> CONH <sub>2</sub>	[1]
Molecular Weight	46.03 g/mol	[1]
CAS Number	1449-77-0	[1]
Appearance	Colorless liquid	[1]
Boiling Point	210 °C	[1]
Melting Point	2-3 °C	
Density	1.159 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	1.447	
Isotopic Purity	Typically ≥98 atom % <sup>15</sup> N	

## Spectroscopic Properties

The defining characteristic of **Formamide-15N** lies in its NMR spectroscopic signature. The <sup>15</sup>N nucleus possesses a nuclear spin of ½, which results in sharp NMR signals, a significant advantage over the quadrupolar <sup>14</sup>N nucleus that often yields broad and difficult-to-interpret signals.

Table 2: Spectroscopic Data for **Formamide-15N**

Spectroscopic Technique	Key Features and Data	Reference(s)
<sup>15</sup> N NMR	<p>The <sup>15</sup>N chemical shift is sensitive to the electronic environment. In DMSO-d<sub>6</sub>, the chemical shift of Formamide-<sup>15</sup>N is reported to be around 112.5 ppm relative to liquid ammonia. The exact chemical shift can vary depending on the solvent and the reference standard used.</p>	
FT-IR	<p>The infrared spectrum is dominated by vibrations of the amide group. Key absorptions include N-H stretching (around 3439 and 3310 cm<sup>-1</sup>), C=O stretching (around 1683 cm<sup>-1</sup>), and N-H bending vibrations. The isotopic substitution has a minimal effect on the IR spectrum.</p>	
Raman Spectroscopy	<p>The Raman spectrum provides complementary vibrational information. The C=O stretching vibration is a prominent feature, with its exact frequency influenced by hydrogen bonding.</p>	
Mass Spectrometry	<p>The molecular ion peak (M<sup>+</sup>) in the mass spectrum will appear at m/z 46, reflecting the mass of the <sup>15</sup>N isotope. Fragmentation patterns are similar to unlabeled formamide.</p>	

## Experimental Protocols

### Synthesis of Formamide-15N

A common method for the synthesis of **Formamide-15N** involves the reaction of a  $^{15}\text{N}$ -labeled ammonia source with formic acid or a formic acid derivative. The following is a generalized protocol based on the reaction of formic acid and  $^{15}\text{N}$ -ammonia.

#### Materials:

- Formic acid ( $\text{HCOOH}$ )
- $^{15}\text{N}$ -labeled ammonia ( $^{15}\text{NH}_3$ ) or an aqueous solution ( $^{15}\text{NH}_4\text{OH}$ )
- Reaction vessel with a condenser and a means for heating and stirring
- Distillation apparatus for purification

#### Procedure:

- In a well-ventilated fume hood, carefully add formic acid to the reaction vessel.
- Cool the formic acid in an ice bath.
- Slowly add the  $^{15}\text{N}$ -labeled ammonia source to the cooled formic acid with continuous stirring. This reaction is exothermic.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Heat the reaction mixture to approximately 150-180 °C. Water will begin to distill off as the ammonium-15N formate intermediate dehydrates to form **Formamide-15N**.
- Continue heating until no more water is collected.
- The crude **Formamide-15N** can be purified by vacuum distillation.

### $^{15}\text{N}$ NMR Spectroscopy of Formamide-15N

This protocol outlines the general steps for acquiring a 1D  $^1\text{H}$ -coupled  $^{15}\text{N}$  NMR spectrum of **Formamide- $^{15}\text{N}$**  in DMSO- $\text{d}_6$ .

Materials and Equipment:

- **Formamide- $^{15}\text{N}$**  sample
- Deuterated dimethyl sulfoxide (DMSO- $\text{d}_6$ )
- NMR tube
- NMR spectrometer equipped for  $^{15}\text{N}$  detection

Procedure:

- Sample Preparation: Prepare a solution of **Formamide- $^{15}\text{N}$**  in DMSO- $\text{d}_6$  in an NMR tube. A typical concentration is around 90% **Formamide- $^{15}\text{N}$**  in DMSO- $\text{d}_6$ .
- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of DMSO- $\text{d}_6$ .
  - Tune and match the probe for the  $^{15}\text{N}$  frequency.
  - Optimize the shims to obtain a homogeneous magnetic field.
- Acquisition Parameters (Example for a Bruker spectrometer):
  - Load a standard  $^1\text{H}$ -coupled  $^{15}\text{N}$  NMR parameter set (e.g., zg).
  - Set the solvent to DMSO.
  - Set the number of scans (ns), relaxation delay (d1), spectral width (sw), and acquisition time (td) to appropriate values. For a concentrated sample, a small number of scans may be sufficient. A longer relaxation delay (e.g., 10 seconds) is often necessary for  $^{15}\text{N}$  NMR due to the long T1 relaxation times of nitrogen nuclei.

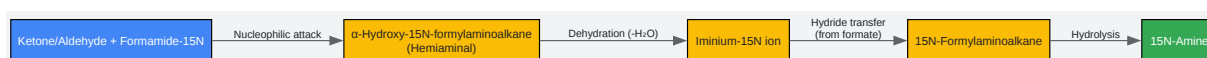
- Data Acquisition: Start the acquisition.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Perform phase correction and baseline correction.
  - Reference the spectrum appropriately (e.g., to an external standard like liquid ammonia or a secondary standard).

## Signaling Pathways and Experimental Workflows

While **Formamide-15N** itself is not directly involved in biological signaling pathways, it is a crucial reagent in the synthesis of labeled molecules that are used to study such pathways. A significant chemical reaction involving formamide is the Leuckart reaction, a reductive amination process.

### The Leuckart Reaction

The Leuckart reaction is a method for the synthesis of amines from aldehydes or ketones using formamide as both the nitrogen source and the reducing agent. The use of **Formamide-15N** in this reaction would result in the synthesis of a <sup>15</sup>N-labeled amine.



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Caption: The reaction mechanism of the Leuckart reaction using **Formamide-15N**.

## Conclusion

**Formamide-15N** is a versatile and powerful tool for researchers across various scientific domains. Its key utility lies in its application in NMR spectroscopy, where the favorable nuclear properties of the <sup>15</sup>N isotope allow for high-resolution structural and dynamic studies of molecules. Furthermore, its role as a precursor in the synthesis of <sup>15</sup>N-labeled compounds

enables the detailed investigation of complex biological systems and chemical reactions. The information and protocols provided in this guide offer a solid foundation for the effective utilization of **Formamide-15N** in research and development.

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## References

- 1. The High-Resolution FTIR Far-Infrared Spectrum of Formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
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